molecular formula C9H12ClN5O B001115 Moxonidine CAS No. 75438-57-2

Moxonidine

Cat. No. B001115
CAS RN: 75438-57-2
M. Wt: 241.68 g/mol
InChI Key: WPNJAUFVNXKLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moxonidine is a centrally acting antihypertensive drug with a distinctive mode of action, primarily acting through the stimulation of imidazoline I1 receptors, with a secondary action on α2-adrenoceptors. This dual action contributes to its effectiveness in lowering blood pressure by reducing peripheral vascular resistance and sympathetic activity without causing many of the side effects associated with other centrally acting antihypertensives (Ernsberger et al., 1993).

Synthesis Analysis

Moxonidine is synthesized from acetamidine hydrochloride through a multi-step process involving cyclization, nitration, chlorination, reduction, addition, dehydration, alcoholysis, and salt formation. The overall yield of this synthesis process is reported as 24.8%, with phosphorus oxychloride used as the chlorinating agent and iron powder as the reducing agent (Wu Yin & A. Middle, 2001).

Molecular Structure Analysis

Moxonidine's molecular structure is characterized by a unique combination of an imidazoline ring and a pyrimidine ring, which is critical for its selective action on imidazoline receptors. This structural specificity provides moxonidine with greater than 30-fold affinity for imidazoline I1 receptors over α2-adrenoceptors, contributing to its pharmacological profile and therapeutic efficacy (C. Fenton et al., 2012).

Chemical Reactions and Properties

Moxonidine interacts with imidazoline I1 receptors, leading to a reduction in sympathetic nerve activity and peripheral vascular resistance. It also demonstrates a high selectivity for I1-imidazoline sites in various tissues and species, significantly more so than for α2-adrenoceptors. This selectivity is pivotal for its antihypertensive action and is demonstrated through competitive inhibition studies (P. Ernsberger et al., 1993).

Physical Properties Analysis

The physical properties of moxonidine contribute to its pharmacokinetic profile. It is rapidly absorbed after oral administration, with a bioavailability of 88% and a maximum antihypertensive effect occurring 3-4 hours post-administration. Moxonidine is mostly excreted unchanged in the urine, indicating minimal metabolism and highlighting its efficient renal elimination pathway (C. Fenton et al., 2012).

Chemical Properties Analysis

Moxonidine's chemical properties, including its affinity for imidazoline I1 receptors and minimal activity at α2-adrenoceptors, underpin its pharmacological actions. These properties enable moxonidine to decrease peripheral sympathetic activity, resulting in a decrease in peripheral vascular resistance and blood pressure. Furthermore, moxonidine's interaction with imidazoline receptors is central to its antihypertensive effect, which is augmented by its ability to modulate second messenger systems in the brain, affecting cAMP and phosphoinositide turnover (S. Regunathan & D. Reis, 1994).

Scientific Research Applications

  • Neurophysiological Activity : Moxonidine inhibits presympathetic neurons, indicating alpha2-adrenoceptor agonist activity, which is significant in neurological research and treatment (Hayar & Guyenet, 2000).

  • Antihypertensive Agent : It acts as a centrally acting antihypertensive agent and shows beneficial effects in conditions like obesity, metabolic syndrome, and target organ protection, especially in the heart and kidneys (Karlafti et al., 2013).

  • Metabolic Syndrome and Obesity : Moxonidine reduces blood pressure and improves the metabolic profile in obese rats, suggesting potential benefits for individuals with metabolic syndrome X (Mukaddam-Daher et al., 2003).

  • Type 2 Diabetes : It lowers elevated glucose levels and arterial blood pressures in animal models of type 2 diabetes, demonstrating its potential for managing this condition (Yakubu-Madus et al., 1999).

  • Cardiac Arrhythmia : Moxonidine reduces sympathetic tone and increases the threshold for inducing cardiac arrhythmia in guinea pigs, making it potentially useful in cardiac arrhythmia treatment (Mest et al., 1995).

  • Hypertension Management : Chronic therapy with Moxonidine inhibits resting sympathetic vasoconstrictor drive and its reflex responses in essential hypertension patients (Greenwood et al., 2000).

  • Renal Actions : Its renal actions may be mediated by atrial natriuretic peptide (ANP), showing significant implications in renal health and hypertension (Mukaddam-Daher & Gutkowska, 2000).

  • Cardiovascular Diseases : Moxonidine effectively reduces blood pressure in hypertensive patients and may be suitable for treating other cardiovascular diseases with increased sympathetic nerve activity (Wenzel et al., 1998).

  • Sympathicolysis in Essential Hypertension : It produces sympathicolysis with beneficial effects on hemodynamics and coronary circulation in patients with essential hypertension (Mitrović et al., 2001).

  • Peripheral Vasoconstrictive Effect : Moxonidine has a stronger peripheral vasoconstrictive effect than generally recognized, impacting arterial pressure regulation (Kawada et al., 2017).

Safety And Hazards

Moxonidine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should also be avoided . In case of ingestion, immediate medical attention is required .

properties

IUPAC Name

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNJAUFVNXKLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045170
Record name Moxonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Moxonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09242
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Stimulation of central alpha 2-adrenergic receptors is associated with sympathoadrenal suppression and subsequent reduction of blood pressure. As this class was further explored it was discovered that sympathoadrenal activity can also be suppressed by a second pathway with a newly discovered drug target specific to imidazolines. Specifically, moxonidine binds the imidazoline receptor subtype 1 (I1) and to a lesser extent αlpha-2-adrenoreceptors in the RSV causing a reduction of sympathetic activity, reducing systemic vascular resistance and thus arterial blood pressure. Moreover, since alpha-2-adrenergic receptors are considered the primary molecular target that facilitates the most common side effects of sedation and dry mouth that are elicited by most centrally acting antihypertensives, moxonidine differs from these other centrally acting antihypertensives by demonstrating only low affinity for central alpha-2-adrenoceptors compared to the aforementioned I1-imidazoline receptors.
Record name Moxonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09242
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Moxonidine

CAS RN

75438-57-2
Record name Moxonidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75438-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxonidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075438572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09242
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moxonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC6X0L40GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moxonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxonidine
Reactant of Route 2
Reactant of Route 2
Moxonidine
Reactant of Route 3
Reactant of Route 3
Moxonidine
Reactant of Route 4
Reactant of Route 4
Moxonidine
Reactant of Route 5
Moxonidine
Reactant of Route 6
Moxonidine

Citations

For This Compound
9,030
Citations
C Fenton, GM Keating, KA Lyseng-Williamson - Drugs, 2006 - Springer
… BP control with moxonidine. Moxonidine also improved the metabolic profile of patients with hypertension and type 2 diabetes or impaired glucose tolerance. Oral moxonidine is rapidly …
Number of citations: 96 link.springer.com
STW Morris, JL Reid - Journal of human hypertension, 1997 - nature.com
… moxonidine has no hypotensive effect in pithed rats and in cats following spinal cord transection.The site of action of moxonidine … g moxonidine once daily or 50mg atenolol …
Number of citations: 28 www.nature.com
C Farsang - Journal of Clinical and Basic Cardiology, 2001 - researchgate.net
Hypertension is a multifactorial disease involving several genetic and environmental factors, resulting in a complex disturbance of circulatory regulation. At the first stage of the disease it …
Number of citations: 25 www.researchgate.net
O Vonend, P Marsalek, H Russ, R Wulkow… - Journal of …, 2003 - journals.lww.com
… The primary hypothesis was that moxonidine is not inferior to nitrendipine regarding the overall incidence of specific adverse events. Since moxonidine has been shown to ameliorate …
Number of citations: 231 journals.lww.com
M Schachter, J Luszick, B Jäger, C Verboom, E Söhlke - Drug safety, 1998 - Springer
… found to decrease with increasing exposure to moxonidine over aperiod of up to 2 years. … of moxonidine. Post-marketing surveillance of the adverse effect profile of moxonidine detected …
Number of citations: 53 link.springer.com
JN Cohn, MA Pfeffer, J Rouleau… - European journal of …, 2003 - Wiley Online Library
… Survival curves revealed a significantly (P=0.012) worse outcome in the moxonidine SR … the moxonidine SR group. Plasma norepinephrine was significantly decreased by moxonidine …
Number of citations: 413 onlinelibrary.wiley.com
A Haenni, H Lithell - … : Official Journal of the International Society of …, 1999 - europepmc.org
… To study whether insulin sensitivity and insulin response are altered by moxonidine treatment in obese patients with mild essential hypertension. … A placebo run-in period of 1-3 …
Number of citations: 239 europepmc.org
V Mitrovic, W Patyna, J Hüting, M Schlepper - Cardiovascular drugs and …, 1991 - Springer
… of moxonidine observed in animal studies [2,6]. The antihypertensive effects of moxonidine follow… The objective of this study was therefore to determine the effects of moxonidine on the …
Number of citations: 115 link.springer.com
LP Edwards, TA Brown‐Bryan… - Cardiovascular …, 2012 - Wiley Online Library
… Moxonidine has unique effects on a number of cell types … We conclude that moxonidine and future successors to this … cells with moxonidine and the ERK phosphorylation by moxonidine …
Number of citations: 65 onlinelibrary.wiley.com
P Ernsberger, TH Damon, LM Graff… - … of Pharmacology and …, 1993 - academia.edu
… moxonidine was a selective ligand for these putative 11-imidazo-line receptors in different species and tissues. Moxonidine … high affinity for moxonidine were l1-imidazoline sites. …
Number of citations: 324 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.